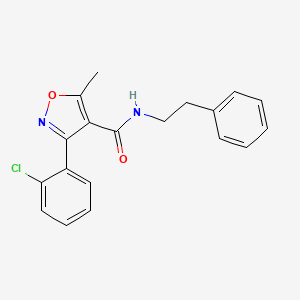

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Description

3-(2-Chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The carboxamide nitrogen is further substituted with a 2-phenylethyl group. Its molecular formula is C₉₉H₁₇ClN₂O₂, with a molecular weight of 340.81 g/mol.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-13-17(18(22-24-13)15-9-5-6-10-16(15)20)19(23)21-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPASUXZOCHTZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Ketonitrile Precursor

A Claisen condensation between ethyl 2-chlorophenylacetate and methyl acetonitrile generates 3-(2-chlorophenyl)-5-methyl-4-cyano-1,2-oxazole-β-ketonitrile. Key conditions:

Cyclization with Hydroxylamine

Cyclodehydration of the β-ketonitrile with hydroxylamine hydrochloride under basic conditions forms the isoxazole ring:

- Conditions : Hydroxylamine hydrochloride (1.5 equiv), potassium carbonate (2.0 equiv) in ethanol/water (4:1), reflux for 6 hours.

- Mechanism : Nucleophilic attack by hydroxylamine on the nitrile, followed by intramolecular cyclization and dehydration.

- Yield : 85–88%.

Carboxylic Acid Intermediate Generation

The 4-cyano group on the isoxazole is hydrolyzed to a carboxylic acid.

Acidic Hydrolysis

- Conditions : 6 M hydrochloric acid, reflux for 12 hours.

- Yield : 90–92%.

- Alternative : Basic hydrolysis with NaOH (10%) yields 88–90% but requires neutralization.

Acid Chloride Formation Using Triphosgene

The carboxylic acid is activated to its acyl chloride for amidation.

Triphosgene-Mediated Chlorination

- Conditions : Bis(trichloromethyl) carbonate (0.34–0.8 equiv), tetrabutylurea catalyst (0.02 equiv) in toluene at 110°C for 2 hours.

- Mechanism : Triphosgene acts as a mild chlorinating agent, minimizing side reactions compared to thionyl chloride.

- Yield : 95.6% (purity 99.6% by HPLC).

Amidation with 2-Phenylethylamine

The acid chloride reacts with 2-phenylethylamine to form the target carboxamide.

Coupling Reaction

- Conditions : 2-Phenylethylamine (1.2 equiv), triethylamine (2.0 equiv) in dichloromethane at 0°C to room temperature for 4 hours.

- Workup : Aqueous extraction and silica gel chromatography.

- Yield : 89–91%.

Alternative Synthetic Routes

One-Pot Oxazole Synthesis with Suzuki Coupling

A method from Beilstein Journal of Organic Chemistry employs:

Hydrazone Cyclization

A patent (CN107721941B) describes hydrazone intermediates from acetylacetonitrile and p-toluenesulfonyl hydrazide, followed by hydroxylamine-mediated cyclization.

Optimization and Yield Data

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols, amines, or reduced aromatic compounds.

Substitution: Substituted oxazole derivatives or chlorophenyl analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Enzyme Inhibition

The 4-isopropylphenyl analog (PDB ID: 2ZW) demonstrates direct interaction with bacterial isoprenyl transferase, as evidenced by X-ray crystallography. Its hydrophobic substituent occupies a deep pocket in the enzyme’s active site, suggesting that bulky groups enhance binding affinity . In contrast, the 2-phenylethyl substituent in the target compound may engage in aromatic stacking with protein residues while maintaining moderate hydrophobicity.

Pharmacokinetic Considerations

- Lipophilicity : Alkyl-substituted analogs (e.g., 6-methylheptan-2-yl) exhibit higher logP values, favoring tissue absorption but increasing CYP450-mediated metabolism risks .

- Solubility : Sulfonamide-containing derivatives (e.g., 2-(4-sulfamoylphenyl)ethyl) show improved aqueous solubility due to polar sulfonamide groups, making them suitable for parenteral formulations .

- Metabolic Stability: The trifluoromethyl group in leflunomide reduces oxidative metabolism, highlighting the importance of electron-withdrawing substituents for prolonged half-life .

Structure-Activity Relationship (SAR) Trends

Aromatic Substituents : The 2-chlorophenyl group at position 3 of the oxazole is conserved across analogs, likely essential for target engagement via halogen bonding or hydrophobic interactions.

Amide Nitrogen Modifications :

- Hydrophobic groups (e.g., isopropyl, phenylethyl) enhance binding to hydrophobic enzyme pockets.

- Polar groups (e.g., sulfonamide, heterocycles) improve solubility but may reduce cell permeability.

Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl) improve binding affinity but may limit oral bioavailability due to poor absorption .

Biological Activity

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives class. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, featuring a chlorophenyl group, a methyl group, and a phenylethyl moiety, contributes to its potential therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C19H17ClN2O2

- Molecular Weight: 336.81 g/mol

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects.

- Receptor Binding: It is hypothesized that this compound can bind to certain receptors, thereby modulating signal transduction pathways.

- DNA Intercalation: The compound might intercalate into DNA structures, disrupting replication and transcription processes, which could be relevant in cancer treatment contexts.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies:

-

Antimicrobial Activity:

- Research demonstrated that the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges.

- Anti-inflammatory Mechanisms:

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a 1,2-oxazole ring substituted with a 2-chlorophenyl group (electron-withdrawing), a methyl group (electron-donating), and a phenylethyl carboxamide moiety. The chlorophenyl group enhances electrophilic substitution reactivity, while the oxazole ring’s nitrogen atoms facilitate hydrogen bonding and coordination with metal catalysts. The phenylethyl chain introduces steric bulk, potentially affecting reaction kinetics and regioselectivity in substitution reactions .

Structural Influence Table :

| Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|

| 2-Chlorophenyl | Electron-withdrawing | Stabilizes intermediates in electrophilic substitution |

| Methyl | Electron-donating | Enhances oxazole ring stability |

| Phenylethyl | Steric hindrance | Modifies accessibility of reactive sites |

Q. What synthetic routes are reported for this compound, and what are their limitations?

A common approach involves:

- Step 1 : Condensation of 2-chlorophenylacetamide with ethyl oxaloacetate to form the oxazole ring via cyclization under acidic conditions (e.g., H₂SO₄, 80°C).

- Step 2 : Coupling the oxazole intermediate with 2-phenylethylamine using EDC/HOBt as coupling agents in DMF . Limitations include moderate yields (~50–60%) in Step 2 due to steric hindrance from the phenylethyl group. Purification often requires column chromatography, increasing time and cost .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and carboxamide NH (δ 6.5–7.0 ppm).

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient, UV detection at 254 nm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 355.0842) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carboxamide coupling step?

- Catalyst Screening : Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which shows higher efficiency in sterically hindered couplings .

- Solvent Optimization : Use THF instead of DMF to reduce side reactions; yields improve to ~75% at 0°C .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours with comparable yields .

Q. How to resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges).

- Validation Strategy :

Dose-Response Studies : Test across 0.1–100 μM in multiple cell lines (e.g., HeLa, HepG2) to establish IC₅₀ consistency.

Target Profiling : Use kinase inhibition assays (e.g., EGFR, VEGFR2) to identify primary molecular targets .

Metabolic Stability : Assess liver microsome stability to rule out false positives from metabolite interference .

Q. What computational methods aid in predicting this compound’s binding affinity for specific proteins?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR).

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability under physiological conditions.

- QSAR Modeling : Train models using PubChem BioActivity data (AID 743255) to correlate substituent effects with activity .

Data Contradiction Analysis

Q. Conflicting reports on aqueous solubility: How to design experiments to clarify?

- Hypothesis : Discrepancies may stem from polymorphic forms or aggregation.

- Methodology :

- Powder X-ray Diffraction (PXRD) : Compare crystalline vs. amorphous forms.

- Dynamic Light Scattering (DLS) : Measure particle size in PBS (pH 7.4) to detect aggregates.

- Solubility Measurement : Use shake-flask method with HPLC quantification at 25°C and 37°C .

Experimental Design for Biological Activity

Q. How to design an in vivo efficacy study for this compound’s anticancer potential?

- Animal Model : Nude mice xenografted with human colorectal carcinoma (HCT-116).

- Dosing : 10 mg/kg (IP, daily) for 21 days; control with 5-fluorouracil.

- Endpoints : Tumor volume (caliper measurement), body weight (toxicity), and histopathology.

- PK/PD Analysis : Plasma concentration via LC-MS/MS; correlate with tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.